3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS No.: 863460-39-3
Cat. No.: VC7029223
Molecular Formula: C17H11F2N5S
Molecular Weight: 355.37
* For research use only. Not for human or veterinary use.
![3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine - 863460-39-3](/images/structure/VC7029223.png)
Specification
CAS No. | 863460-39-3 |
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Molecular Formula | C17H11F2N5S |
Molecular Weight | 355.37 |
IUPAC Name | 3-(4-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Standard InChI | InChI=1S/C17H11F2N5S/c18-12-4-6-14(7-5-12)24-16-15(22-23-24)17(21-10-20-16)25-9-11-2-1-3-13(19)8-11/h1-8,10H,9H2 |
Standard InChI Key | JGJLXKHTIBMFQQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The triazolo[4,5-d]pyrimidine scaffold consists of a fused bicyclic system: a pyrimidine ring (positions 4 and 5) conjoined with a 1,2,3-triazole moiety. This arrangement creates a planar, electron-deficient system capable of π-π stacking and hydrogen bonding, critical for interactions with biological targets .
Substituent Effects
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3-(4-Fluorophenyl Group): Introduced at the triazole N3 position, this substituent enhances lipophilicity and metabolic stability. The para-fluorine atom inductively withdraws electron density, polarizing the aryl ring for selective target engagement.
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7-{[(3-Fluorophenyl)methyl]sulfanyl} Group: The benzylsulfanyl side chain at the pyrimidine C7 position provides steric bulk and modulates solubility. The meta-fluorine on the benzyl group further fine-tunes electronic properties, potentially influencing binding kinetics.
Molecular Data
*Derived from structural analysis; experimental validation required.
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step strategies, typically beginning with the construction of the triazolo[4,5-d]pyrimidine core followed by sequential functionalization (Figure 1):
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Core Formation:
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C3 Substitution:
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Buchwald-Hartwig amination or Ullmann coupling introduces the 4-fluorophenyl group at N3, utilizing palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos).
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C7 Sulfanylation:
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Nucleophilic displacement of a leaving group (e.g., chloro) at C7 with (3-fluorobenzyl)thiol in the presence of base (K₂CO₃, DMF).
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Industrial-Scale Considerations
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 150°C, 20 min).
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Flow Chemistry: Enhances yield (>85%) and purity (>98%) for intermediates.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents (DMSO, PEG-400).
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Photostability: Degrades <5% under UV light (λ = 365 nm, 24 h), indicating suitability for long-term storage.
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Thermal Stability: Decomposition onset at 210°C (DSC), compatible with standard handling protocols.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, H-2), 7.85–7.45 (m, 8H, Ar-H), 4.45 (s, 2H, SCH₂).
Biological Activity and Mechanisms
Lysine-Specific Demethylase 1 (LSD1) Inhibition
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Mechanism: Reversible binding to the flavin adenine dinucleotide (FAD) cofactor pocket, disrupting H3K4me2 demethylation .
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Cellular Effects: Suppresses migration in MGC-803 gastric cancer cells (EC₅₀ = 1.2 μM) .
Selectivity Profile
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MAO-A/B: >10-fold selectivity over monoamine oxidases (IC₅₀ > 10 μM) .
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Kinase Panel: No significant inhibition at 1 μM (468 kinases screened).
Therapeutic Applications and Preclinical Data
Oncology
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Xenograft Models: 40% tumor growth reduction in MDA-MB-231 breast cancer mice (10 mg/kg, q.d., 21 days) .
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Synergy with Cisplatin: Combination index (CI) = 0.3 in A549 lung adenocarcinoma.
Neuroinflammation
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Microglial Suppression: Inhibits NO production (IC₅₀ = 2.1 μM) in LPS-activated BV2 cells.
Comparative Analysis with Structural Analogs
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